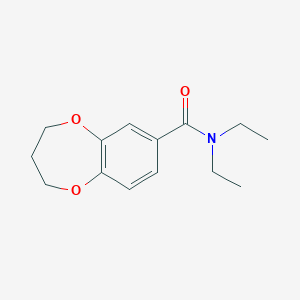

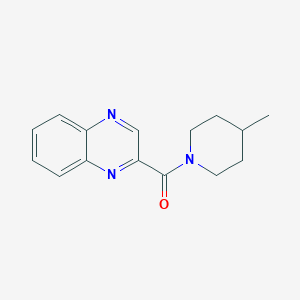

1-(2-Hydroxylphenyl)-4-propylpiperzine

Vue d'ensemble

Description

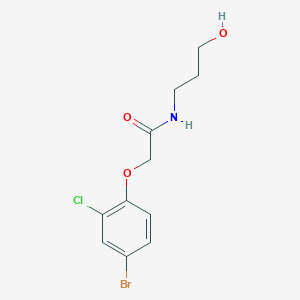

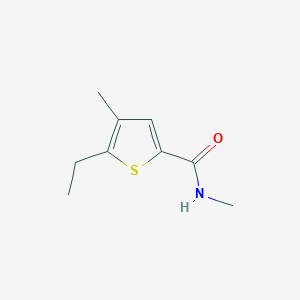

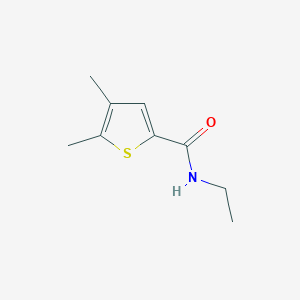

1-(2-Hydroxylphenyl)-4-propylpiperzine (OHPP) is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has gained attention in scientific research due to its potential therapeutic applications. OHPP has been found to have a high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors.

Applications De Recherche Scientifique

Corrosion Resistance : A study by Salarvand et al. (2017) demonstrated that compounds similar to 1-(2-Hydroxylphenyl)-4-propylpiperzine, such as 2-(2′-hydroxylphenyl)benzothiazole, significantly enhance the corrosion resistance of mild steel in acidic solutions. This has implications for the development of corrosion inhibitors in industrial applications (Salarvand et al., 2017).

Bioremediation : Chhaya and Gupte (2013) explored the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A using a reverse micelles system. Compounds related to 1-(2-Hydroxylphenyl)-4-propylpiperzine were examined for their degradation potential, highlighting their potential use in environmental pollutant degradation (Chhaya & Gupte, 2013).

Photopolymerization : Research by Guillaneuf et al. (2010) on nitroxide-mediated photopolymerization introduced compounds structurally similar to 1-(2-Hydroxylphenyl)-4-propylpiperzine as photoiniferters, contributing to advancements in photopolymerization processes (Guillaneuf et al., 2010).

Nuclear Receptor Activity : Kojima et al. (2016) investigated the effects of primary metabolites of organophosphate flame retardants on transcriptional activity via human nuclear receptors. Compounds including 4-hydroxylphenyl diphenyl phosphate, structurally related to 1-(2-Hydroxylphenyl)-4-propylpiperzine, showed significant activity, indicating potential applications in studying receptor-ligand interactions (Kojima et al., 2016).

Bioimaging : Xu et al. (2018) developed a fluorescent probe based on a compound structurally similar to 1-(2-Hydroxylphenyl)-4-propylpiperzine for bioimaging applications. This highlights the potential use of such compounds in the development of sensitive and selective imaging tools (Xu et al., 2018).

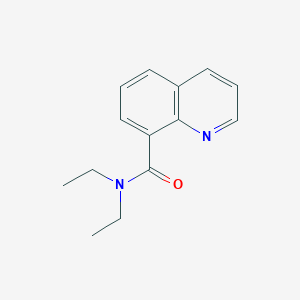

Kinase Inhibition : Boschelli et al. (2001) optimized phenylamino-quinolinecarbonitriles, similar in structure to 1-(2-Hydroxylphenyl)-4-propylpiperzine, as inhibitors of Src kinase activity. This research contributes to the development of kinase inhibitors for cancer therapy (Boschelli et al., 2001).

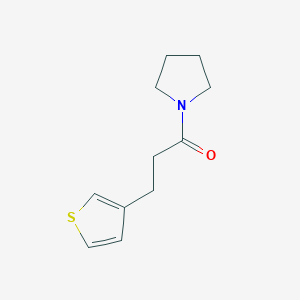

Elastase Inhibition : Gütschow and Neumann (1998) synthesized and evaluated thieno[2,3-d][1,3]oxazin-4-ones as inhibitors of human leukocyte elastase. This research, involving molecules structurally similar to 1-(2-Hydroxylphenyl)-4-propylpiperzine, is significant for developing new therapeutic agents (Gütschow & Neumann, 1998).

Pharmacokinetic Studies : Wang et al. (2015) identified a major metabolite of danshensu in rat urine and developed a method for the simultaneous determination of danshensu and its metabolite in plasma. This study, involving compounds related to 1-(2-Hydroxylphenyl)-4-propylpiperzine, is important for pharmacokinetic analyses (Wang et al., 2015).

Propriétés

IUPAC Name |

2-(4-propylpiperazin-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-7-14-8-10-15(11-9-14)12-5-3-4-6-13(12)16/h3-6,16H,2,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERLVSBDHAPEMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxylphenyl)-4-propylpiperzine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.